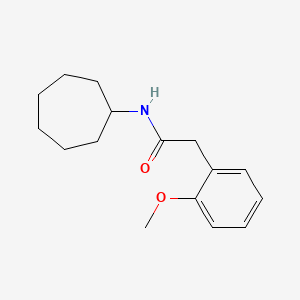

N-cycloheptyl-2-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cycloheptyl-2-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C16H23NO2 . It has an average mass of 261.359 Da and a monoisotopic mass of 261.172882 Da .

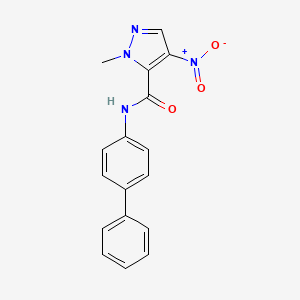

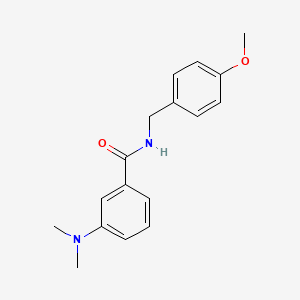

Molecular Structure Analysis

The molecular structure of “N-cycloheptyl-2-(2-methoxyphenyl)acetamide” consists of a cycloheptyl group (a seven-membered ring of carbon atoms), an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), and a methoxyphenyl group (a phenyl ring with a methoxy group attached) .Physical And Chemical Properties Analysis

“N-cycloheptyl-2-(2-methoxyphenyl)acetamide” has a molecular weight of 261.365 . The solubility of this compound in DMSO is unknown .Applications De Recherche Scientifique

Bioactive Metabolite Formation

Research has shown that acetaminophen, through metabolic pathways, can form bioactive metabolites involving fatty acid conjugation, such as N-arachidonoylphenolamine (AM404). This process, dependent on the enzyme fatty acid amide hydrolase, highlights a novel pathway for drug metabolism and the generation of compounds with potential analgesic and anti-inflammatory properties (Högestätt et al., 2005).

Environmental Degradation and Analysis

Studies on chloroacetamide herbicides and their metabolites have provided insights into environmental degradation processes and the potential for bioaccumulation of related compounds. Comparative metabolism studies in human and rat liver microsomes have been instrumental in understanding the metabolic pathways and potential environmental and health impacts of these substances (Coleman et al., 2000).

Photocatalytic Degradation

Research into the photocatalytic degradation of pharmaceuticals like acetaminophen has explored the use of graphene/titanium dioxide nanotubes, demonstrating the potential of advanced materials in enhancing the efficiency of environmental remediation processes (Tao et al., 2015).

Green Synthesis

The green synthesis of chemical intermediates, such as N-(3-amino-4-methoxyphenyl)acetamide, highlights the importance of environmentally friendly chemical processes. The development of novel catalysts for the hydrogenation of related compounds underscores the role of sustainable chemistry in industrial applications (Zhang Qun-feng, 2008).

Molecular Structure and Properties

Studies on the structural aspects and properties of amide-containing compounds, such as salt and inclusion compounds based on amide derivatives, offer valuable insights into the molecular design and functionalization of materials for various applications (Karmakar et al., 2007).

Propriétés

IUPAC Name |

N-cycloheptyl-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-19-15-11-7-6-8-13(15)12-16(18)17-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10,12H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQDXSSFFLKDFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972880 |

Source

|

| Record name | N-Cycloheptyl-2-(2-methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202223 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cycloheptyl-2-(2-methoxyphenyl)acetamide | |

CAS RN |

5738-37-4 |

Source

|

| Record name | N-Cycloheptyl-2-(2-methoxyphenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)

![2-(trans-4-hydroxycyclohexyl)-9-[(5-methyl-2-thienyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5564950.png)

![8-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564958.png)

![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5564966.png)

![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(trifluoromethyl)phenyl]amino}methylene)-4-nitrobenzenesulfonamide](/img/structure/B5564970.png)

![2-{4-[(2-anilino-5-pyrimidinyl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5564975.png)